molecular formula C8H16N4 B13070897 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine

1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13070897
M. Wt: 168.24 g/mol
InChI Key: LYUFRAZGWZGQHK-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminoethyl group and a methyl group

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases such as triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:

    1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-amine: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.

    1-[2-(Dimethylamino)ethyl]-5-phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of a methyl group, potentially altering its hydrophobic interactions and overall activity.

    1-[2-(Dimethylamino)ethyl]-1H-imidazole-4-amine: Features an imidazole ring instead of a pyrazole ring, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C8H16N4/c1-7-6-8(9)10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H2,9,10)

InChI Key

LYUFRAZGWZGQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN(C)C)N

Origin of Product

United States

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